REACTION_CXSMILES
|
[I:1]I.[CH2:3]([N:10]([CH2:16][C:17]([CH3:19])=[CH2:18])[CH2:11][C:12]([CH3:15])([OH:14])[CH3:13])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[O-]S([O-])(=S)=O.[Na+].[Na+]>COC(C)(C)C.C([O-])(O)=O.[Na+]>[CH2:3]([N:10]1[CH2:11][C:12]([CH3:13])([CH3:15])[O:14][C:17]([CH2:19][I:1])([CH3:18])[CH2:16]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CC(C)(O)C)CC(=C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
Na2S2O3
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
Stir for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separate the organic solution
|
Type
|
WASH
|
Details
|
Wash the organic solution
|
Type
|
ADDITION
|
Details
|
with a mixture of 1 M Na2S2O3 (100 mL) and 1M NaHCO3 (100 mL)
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate the organic solution
|
Type
|
CUSTOM
|
Details
|
Dry the residue at 60° C. under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OC(C1)(C)C)(C)CI
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.2 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |